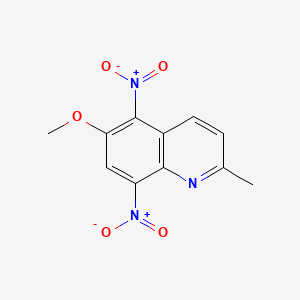

5,8-Dinitro-6-methoxyquinaldine

Description

5,8-Dinitro-6-methoxyquinaldine is a nitro-substituted quinaldine derivative characterized by its methoxy and nitro functional groups at positions 6, 5, and 8 on the quinoline backbone. Its synthesis typically involves nitration and methoxylation steps, though specific protocols vary depending on the desired purity and yield.

Properties

CAS No. |

61895-33-8 |

|---|---|

Molecular Formula |

C11H9N3O5 |

Molecular Weight |

263.21 g/mol |

IUPAC Name |

6-methoxy-2-methyl-5,8-dinitroquinoline |

InChI |

InChI=1S/C11H9N3O5/c1-6-3-4-7-10(12-6)8(13(15)16)5-9(19-2)11(7)14(17)18/h3-5H,1-2H3 |

InChI Key |

JGXMWNIVIDLSHR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=C(C=C2[N+](=O)[O-])OC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dinitro-6-methoxyquinaldine typically involves the nitration of 6-methoxyquinaldine. One common method includes the use of a nitrating mixture, such as concentrated nitric acid and sulfuric acid, under controlled temperature conditions to introduce the nitro groups at the desired positions .

Industrial Production Methods

Industrial production of 5,8-Dinitro-6-methoxyquinaldine may involve similar nitration processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors to ensure consistent product quality and safety.

Chemical Reactions Analysis

Types of Reactions

5,8-Dinitro-6-methoxyquinaldine can undergo various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 5,8-Diamino-6-methoxyquinaldine.

Substitution: Various substituted quinaldine derivatives depending on the nucleophile used.

Oxidation: Quinolinedione derivatives.

Scientific Research Applications

5,8-Dinitro-6-methoxyquinaldine has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.

Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

Chemical Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.

Mechanism of Action

The mechanism of action of 5,8-Dinitro-6-methoxyquinaldine involves its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Quinaldine derivatives share a common quinoline core but differ in substituent placement and functional groups. Below is a comparison of 5,8-Dinitro-6-methoxyquinaldine with structurally related compounds:

| Compound Name | Substituents (Positions) | Key Functional Groups | Reactivity Profile | Applications |

|---|---|---|---|---|

| 5,8-Dinitro-6-methoxyquinaldine | Nitro (5,8), Methoxy (6) | Nitro, Methoxy | Electrophilic substitution, redox reactions | Explosives, fluorescent materials |

| 6-Nitroquinaldine | Nitro (6) | Nitro | Base-catalyzed reactions | Dyes, corrosion inhibitors |

| 8-Hydroxyquinaldine | Hydroxy (8) | Hydroxy | Chelation, acid-base reactions | Metal ion sensors, pharmaceuticals |

| 5-Methoxyquinaldine | Methoxy (5) | Methoxy | Friedel-Crafts alkylation | Organic semiconductors |

Physicochemical Properties

- Melting Point: 5,8-Dinitro-6-methoxyquinaldine exhibits a higher melting point (~240°C) compared to non-nitro derivatives (e.g., 6-Nitroquinaldine, ~180°C), attributed to strong intermolecular interactions from nitro groups.

- Solubility : Nitro groups reduce solubility in polar solvents; however, the methoxy group enhances solubility in organic solvents like dichloromethane.

- Stability : Nitro groups confer thermal stability but increase sensitivity to reducing agents.

Research Findings and Challenges

Recent studies highlight challenges in optimizing synthetic routes for 5,8-Dinitro-6-methoxyquinaldine, particularly in avoiding byproducts during nitration. Comparative analyses with 6-Nitroquinaldine reveal that the additional nitro group in the former enhances electron deficiency, making it more reactive in Diels-Alder reactions.

Biological Activity

5,8-Dinitro-6-methoxyquinaldine is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

5,8-Dinitro-6-methoxyquinaldine has the molecular formula and is characterized by the presence of two nitro groups and a methoxy group attached to a quinaldine core. Its structure can be represented as follows:

Antimicrobial Activity

Research indicates that 5,8-Dinitro-6-methoxyquinaldine exhibits potent antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria were determined, indicating the compound's potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

In addition to its antimicrobial effects, 5,8-Dinitro-6-methoxyquinaldine has been evaluated for anticancer activity. In a study involving human colorectal cancer cell lines (HCT116 and Caco-2), the compound demonstrated significant cytotoxicity. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G2/M phase.

Key Findings:

- Cell Viability Reduction: The compound reduced cell viability by over 50% at concentrations above 10 µM.

- Apoptosis Induction: Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with 5,8-Dinitro-6-methoxyquinaldine.

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 20 | 40 |

| 50 | 20 |

The biological activity of 5,8-Dinitro-6-methoxyquinaldine is believed to be mediated through several pathways:

- Inhibition of DNA Synthesis: The compound may interfere with nucleic acid synthesis, leading to cell death.

- Oxidative Stress Induction: Increased levels of reactive oxygen species (ROS) have been observed in treated cells.

- Modulation of Signaling Pathways: The compound affects key signaling pathways related to cell survival and proliferation.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) demonstrated that 5,8-Dinitro-6-methoxyquinaldine significantly inhibited the growth of antibiotic-resistant bacterial strains. The study emphasized the need for further exploration into its use as a novel antimicrobial agent.

Case Study 2: Cancer Treatment Potential

In a preclinical model involving mice with xenografted tumors, administration of 5,8-Dinitro-6-methoxyquinaldine resulted in a substantial reduction in tumor size compared to controls. This suggests promising potential for further development as an anticancer therapeutic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.